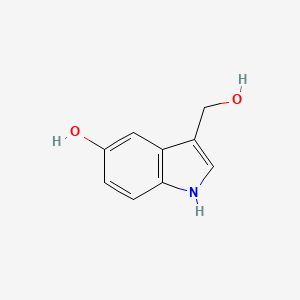

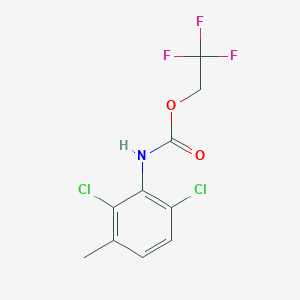

5-Hydroxy-3-hydroxymethylindole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

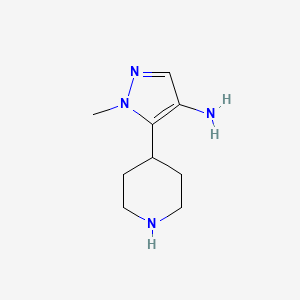

5-Hydroxy-3-hydroxymethylindole is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indoles are known for their diverse biological activities and are prevalent in various alkaloids and synthetic drug molecules

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of indole derivatives, including 5-Hydroxy-3-hydroxymethylindole, can be achieved through various methods. Classical synthesis methods such as the Fischer indole synthesis, Bartoli indole synthesis, and Hemetsberger indole synthesis are commonly employed . These methods often involve the construction of the pyrrole ring on a benzene core, utilizing transition-metal catalysis or more classical methods .

Industrial Production Methods: Industrial production of indole derivatives often involves the use of environmentally benign solvents like water. Various elements ranging from p-block elements, transition metals to lanthanides, along with peptides, surfactants, ionic liquids, and nanoparticles, have been used to synthesize indole derivatives in water . This approach not only promotes sustainable development but also ensures high reaction rates and selectivity.

Análisis De Reacciones Químicas

Types of Reactions: 5-Hydroxy-3-hydroxymethylindole undergoes several types of chemical reactions, including oxidation, reduction, and substitution. For instance, the reaction of o-nitrostyrenes using aqueous titanium(III) chloride solution at ambient temperature gives indoles via a formal reductive C(sp2)–H amination reaction .

Common Reagents and Conditions: Common reagents used in these reactions include titanium(III) chloride, transition metals, and various catalysts. The conditions often involve ambient temperatures and aqueous solutions to facilitate the reactions .

Major Products: The major products formed from these reactions are typically functionalized indole derivatives, which can be further utilized in various applications, including pharmaceuticals and industrial processes .

Aplicaciones Científicas De Investigación

5-Hydroxy-3-hydroxymethylindole has a wide range of applications in scientific research. It is used in the synthesis of biologically active compounds for the treatment of cancer cells, microbes, and various disorders in the human body . Additionally, indole derivatives possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These diverse biological activities make this compound a valuable compound in medicinal chemistry and drug development.

Mecanismo De Acción

The mechanism of action of 5-Hydroxy-3-hydroxymethylindole involves its interaction with specific molecular targets and pathways. For instance, gut bacteria-derived 5-hydroxyindole, a related compound, stimulates intestinal motility via its action on L-type calcium channels located on colonic smooth muscle cells . This interaction leads to an increase in serotonin production, which plays a crucial role in gut motility and overall intestinal physiology .

Comparación Con Compuestos Similares

- Indole-3-acetic acid

- 5-Fluoro-3-phenyl-1H-indole-2-carbonyl derivatives

- 5-Chloro-3-(o-tolylsulfonyl)-1H-indole-2-carbohydrazide

Comparison: 5-Hydroxy-3-hydroxymethylindole is unique due to its specific hydroxyl and hydroxymethyl functional groups, which confer distinct biological activities and chemical reactivity. Compared to other indole derivatives, it exhibits unique interactions with molecular targets, making it a valuable compound for specific applications in medicinal chemistry and drug development .

Propiedades

Fórmula molecular |

C9H9NO2 |

|---|---|

Peso molecular |

163.17 g/mol |

Nombre IUPAC |

3-(hydroxymethyl)-1H-indol-5-ol |

InChI |

InChI=1S/C9H9NO2/c11-5-6-4-10-9-2-1-7(12)3-8(6)9/h1-4,10-12H,5H2 |

Clave InChI |

CPTZQVICVNOIFL-UHFFFAOYSA-N |

SMILES canónico |

C1=CC2=C(C=C1O)C(=CN2)CO |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Fluoro-4-[(1-oxo-1lambda6-thiolan-1-ylidene)amino]benzoicacid](/img/structure/B13204507.png)

![Ethyl 5,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13204549.png)

![4-[3-(Hydroxymethyl)morpholin-4-yl]thiophene-2-carbaldehyde](/img/structure/B13204599.png)

![4-(2-Bromophenyl)-2-azaspiro[4.4]nonan-1-one](/img/structure/B13204601.png)